molecular formula C13H11N2O8P B1193913 Bis(4-nitrophenyl)methyl phosphate CAS No. 799-87-1

Bis(4-nitrophenyl)methyl phosphate

Cat. No. B1193913
CAS RN: 799-87-1
M. Wt: 354.21 g/mol
InChI Key: QQXGGQAHRFTLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-nitrophenyl)methyl phosphate, also known as Di-4-nitrophenyl hydrogenphosphate, is a compound with the linear formula (O2NC6H4O)2P(O)OH . It has a molecular weight of 340.18 . It is used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants .


Synthesis Analysis

While specific synthesis methods for Bis(4-nitrophenyl)methyl phosphate were not found in the search results, there are studies on the synthesis of related compounds. For instance, bis(4-nitrophenyl) carbonate was synthesized using bis(trichloromethyl) carbonate with 4-Nitrophenol .


Molecular Structure Analysis

The molecular structure of Bis(4-nitrophenyl)methyl phosphate consists of 12 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, 8 oxygen atoms, and 1 phosphorus atom . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Bis(4-nitrophenyl)methyl phosphate has been used to study the mechanism of cleavage using oxamido-bridged dinuclear copper (II) complexes as catalysts . It has also been used in the catalytic reduction of 4-nitrophenol by nanostructured materials .


Physical And Chemical Properties Analysis

Bis(4-nitrophenyl)methyl phosphate is a solid with a melting point of 172-175 °C . It has a density of 1.6±0.1 g/cm^3, a boiling point of 545.7±60.0 °C at 760 mmHg, and a flash point of 283.8±32.9 °C .

Scientific Research Applications

  • Spectrophotometric Titration of Serine Hydrolases : Bis(4-nitrophenyl)methyl phosphate (BNMP) has been tested as a spectrophotometric titrant for a group of serine hydrolases. It reacts rapidly with liver carboxylesterases from different animals, releasing p-nitrophenol and producing a stable phosphorylated enzyme (Hamilton et al., 1975).

  • Hydrolysis Promoted by Dinuclear Metal Complexes : The hydrolysis of bis(4-nitrophenyl)phosphate has been studied in the presence of dinuclear Ni2+, Cu2+, and Zn2+ complexes. The research found that dinuclear complexes of Zn2+ and Ni2+ are good catalysts for this reaction (Vichard & Kaden, 2002).

  • Surface Membrane-Associated Phosphodiesterase Activity : Bis-(4-methylumbelliferyl) phosphate, a compound similar to bis-(p-nitrophenyl) phosphate, can be used as a substrate for pig platelet surface membrane-associated phosphodiesterase activity, providing a sensitive, fluorimetric assay for this enzyme (Taylor, Williams, & Crawford, 1977).

  • Phosphodiesterase Activity of Lanthanide(III) Complexes : Lanthanide(III) complexes coordinated with Bis-Tris are highly active for the hydrolysis of phosphate diester, bis(4-nitrophenyl) phosphate (Oh et al., 1998).

  • Hydrolysis by Dinuclear Cu(II) Complex : A study on the hydrolysis of 4-nitrophenyl phosphate by a dinuclear Cu(II) complex revealed a significant rate enhancement compared to the mononuclear Cu(II) complex, while no difference in reactivity was observed in hydrolyzing bis(4-nitrophenyl)phosphate (Kim Jung Hee, 2000).

  • Photo-Enhanced Hydrolysis : The hydrolysis of bis(4-nitrophenyl) phosphate by a Cu(II) bipyridine complex attached to gold nanoparticles was found to be enhanced by 1000-fold under laser irradiation, compared to an unsupported analog (Trammell et al., 2016).

Safety And Hazards

Bis(4-nitrophenyl)methyl phosphate is harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Bis(4-nitrophenyl)methyl phosphate were not found in the search results, it continues to be used in various studies, such as those investigating flame retardancy , catalytic reduction , and hydrolysis .

properties

IUPAC Name

methyl bis(4-nitrophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2O8P/c1-21-24(20,22-12-6-2-10(3-7-12)14(16)17)23-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXGGQAHRFTLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229950
Record name Bis(4-nitrophenyl)methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-nitrophenyl)methyl phosphate

CAS RN

799-87-1
Record name Bis(4-nitrophenyl)methyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000799871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitrophenyl)methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-nitrophenyl)methyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(4-nitrophenyl)methyl phosphate
Reactant of Route 3
Reactant of Route 3
Bis(4-nitrophenyl)methyl phosphate
Reactant of Route 4
Reactant of Route 4
Bis(4-nitrophenyl)methyl phosphate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis(4-nitrophenyl)methyl phosphate
Reactant of Route 6
Reactant of Route 6
Bis(4-nitrophenyl)methyl phosphate

Citations

For This Compound
1
Citations
RA Moss, AT Kotchevar, BD Park, P Scrimin - Langmuir, 1996 - ACS Publications
Comparative reactivities have been determined for the cleavages of p-nitrophenyl phosphotriester substrates 4−9, and 12, and 13 by iodosobenzoate (1) and iodosonaphthoate (11) in …
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.